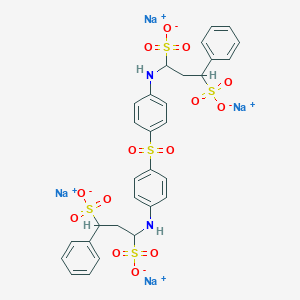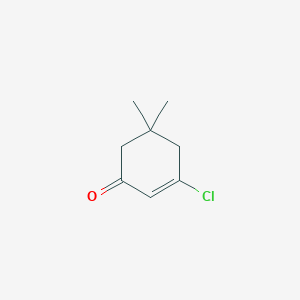
2-Benzylidenecyclooctanone semicarbazone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Benzylidenecyclooctanone semicarbazone is a chemical compound that has been extensively studied for its potential applications in scientific research. It is a semicarbazone derivative of cyclooctanone, and its unique chemical structure has led to a wide range of investigations into its properties and potential uses.
Wirkmechanismus
The mechanism of action of 2-Benzylidenecyclooctanone semicarbazone is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes involved in cellular processes. This inhibition can lead to a range of biochemical and physiological effects, depending on the specific enzymes targeted.
Biochemische Und Physiologische Effekte
Studies have shown that 2-Benzylidenecyclooctanone semicarbazone can have a range of effects on cellular processes. It has been shown to inhibit the growth of cancer cells, as well as the growth of bacteria and viruses. It has also been shown to induce apoptosis, or programmed cell death, in certain types of cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-Benzylidenecyclooctanone semicarbazone in lab experiments is its relatively simple synthesis method, which allows for easy production of the compound. However, one limitation is that its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
Zukünftige Richtungen
There are many potential future directions for research on 2-Benzylidenecyclooctanone semicarbazone. One avenue of investigation could be to further explore its anti-tumor activity and potential use in cancer treatment. Another direction could be to investigate its potential as a fluorescent probe in biological imaging. Additionally, further studies could be conducted to better understand its mechanism of action and potential limitations in lab experiments.
Synthesemethoden
The synthesis of 2-Benzylidenecyclooctanone semicarbazone involves the reaction of cyclooctanone with benzaldehyde and semicarbazide. The resulting compound is then purified through recrystallization, yielding a white crystalline powder.
Wissenschaftliche Forschungsanwendungen
2-Benzylidenecyclooctanone semicarbazone has been studied for its potential applications in a variety of scientific fields. It has been investigated for its anti-tumor activity, as well as its ability to inhibit the growth of bacteria and viruses. It has also been studied for its potential use as a fluorescent probe in biological imaging.
Eigenschaften
CAS-Nummer |
16983-73-6 |
|---|---|
Produktname |
2-Benzylidenecyclooctanone semicarbazone |
Molekularformel |
C16H21N3O |
Molekulargewicht |
271.36 g/mol |
IUPAC-Name |
[(Z)-[(2E)-2-benzylidenecyclooctylidene]amino]urea |
InChI |
InChI=1S/C16H21N3O/c17-16(20)19-18-15-11-7-2-1-6-10-14(15)12-13-8-4-3-5-9-13/h3-5,8-9,12H,1-2,6-7,10-11H2,(H3,17,19,20)/b14-12+,18-15- |
InChI-Schlüssel |
LLBXTCMHCXSQNS-TVYBWHDCSA-N |
Isomerische SMILES |
C1CCC/C(=N/NC(=O)N)/C(=C/C2=CC=CC=C2)/CC1 |
SMILES |
C1CCCC(=NNC(=O)N)C(=CC2=CC=CC=C2)CC1 |
Kanonische SMILES |
C1CCCC(=NNC(=O)N)C(=CC2=CC=CC=C2)CC1 |
Synonyme |
2-Benzylidenecyclooctanone semicarbazone |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





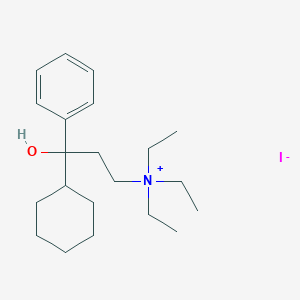
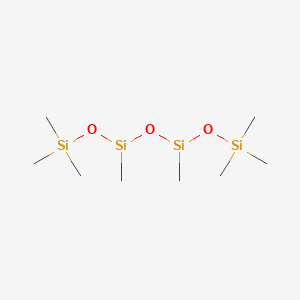
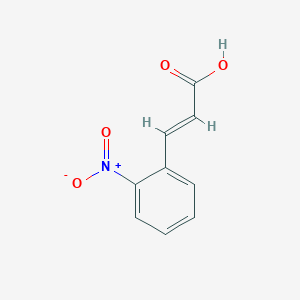
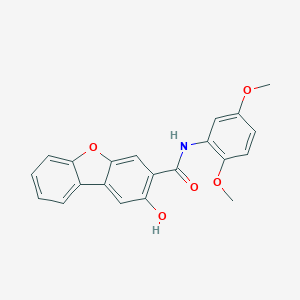

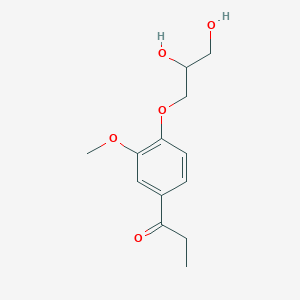
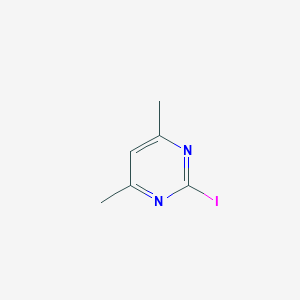
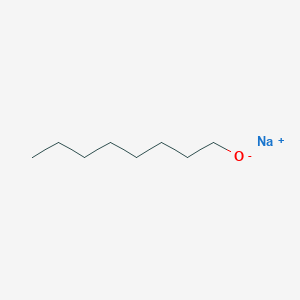
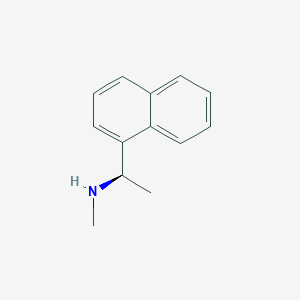
![1,4-Dioxaspiro[4.6]undecane](/img/structure/B92739.png)
